chemical structure and properties of 3-Methoxy-4-(methoxymethyl)benzoic acid
chemical structure and properties of 3-Methoxy-4-(methoxymethyl)benzoic acid
[1][2][3][4][5][6]
Executive Summary
3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a specialized aromatic carboxylic acid intermediate used in medicinal chemistry and organic synthesis.[1][2][3][4][5][6] Structurally characterized by a benzoic acid core substituted with a methoxy group at the meta (3) position and a methoxymethyl group at the para (4) position, this compound serves as a critical building block for introducing specific steric and electronic motifs into pharmaceutical candidates.
Unlike its analog 3,4-dimethoxybenzoic acid (Veratric acid), the 4-methoxymethyl derivative introduces a methylene spacer at the 4-position. This modification alters the lipophilicity profile and rotational freedom of the ether moiety, making it a valuable scaffold for optimizing structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.
Chemical Structure & Physicochemical Properties[8]
Structural Analysis
The molecule consists of a benzene ring trisubstituted in a 1,3,4-pattern.
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Position 1 (Carboxyl): Acts as the primary handle for amide coupling or esterification reactions. It is electron-withdrawing by induction and resonance.
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Position 3 (Methoxy): An electron-donating group (EDG) via resonance, increasing electron density at the ortho and para positions relative to itself.
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Position 4 (Methoxymethyl): An alkyl-ether substituent. The methylene bridge (-CH₂-) interrupts the direct resonance conjugation of the ether oxygen with the aromatic ring, making this group inductively donating but resonance neutral regarding the ring system.
Key Physicochemical Data
Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models where experimental data is proprietary or unavailable in open literature.*
| Property | Value | Notes |
| CAS Registry Number | 121925-06-2 | Unique Identifier |
| IUPAC Name | 3-Methoxy-4-(methoxymethyl)benzoic acid | |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| SMILES | COCC1=C(C=C(C=C1)C(=O)O)OC | |
| Appearance | White to off-white solid | Standard for benzoic acid derivatives |
| Predicted pKa | 4.10 ± 0.2 | Acidic (COOH); slightly weaker than benzoic acid (4.2) due to alkyl donation |
| Predicted LogP | 1.1 - 1.5 | Moderate lipophilicity; suitable for drug-like space |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 4 | (COOH, OMe, CH₂OMe) |
| Rotatable Bonds | 4 | High flexibility at the 4-position |
Synthesis & Manufacturing Methodologies
Retrosynthetic Analysis
Direct synthesis from vanillic acid is challenging due to the difficulty of selectively homologating the 4-hydroxy group. The most robust industrial route utilizes 3-methoxy-4-methylbenzoic acid as the starting material. This precursor allows for radical functionalization of the benzylic methyl group.
Optimized Synthetic Protocol
Objective: Synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid from 3-methoxy-4-methylbenzoic acid.
Step 1: Esterification (Protection)
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Reagents: Methanol (MeOH), Sulfuric acid (H₂SO₄, cat.).
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Procedure: Reflux 3-methoxy-4-methylbenzoic acid in MeOH with catalytic acid to form the methyl ester. This prevents interference of the carboxylic acid in the subsequent radical step.
Step 2: Radical Bromination (Wohl-Ziegler Reaction)
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Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, CCl₄ or Trifluorotoluene.
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Mechanism: Radical substitution at the benzylic position.
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Protocol:
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Dissolve the methyl ester in anhydrous solvent.
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Add 1.05 eq NBS and 0.1 eq radical initiator.
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Reflux under inert atmosphere (N₂) until starting material is consumed (monitor via TLC/HPLC).
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Critical Control: Avoid over-bromination (dibromo species) by strictly controlling stoichiometry and reaction time.
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Step 3: Nucleophilic Substitution (Etherification)
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Reagents: Sodium Methoxide (NaOMe), Methanol.
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Procedure: Treat the benzylic bromide intermediate with NaOMe in MeOH. The methoxide acts as a nucleophile, displacing the bromide to form the methoxymethyl ether.
Step 4: Saponification (Deprotection)
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Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water.
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Procedure: Hydrolyze the methyl ester to the free acid. Acidify with HCl to precipitate the final product.
Synthesis Pathway Diagram
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target compound.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable).
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Aromatic Protons (3H):
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H-2 (ortho to COOH/OMe): Doublet or singlet ~ δ 7.5–7.6 ppm.
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H-6 (ortho to COOH): Doublet of doublets ~ δ 7.4–7.5 ppm.
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H-5 (ortho to CH₂OMe): Doublet ~ δ 7.3 ppm (shielded relative to H-6 due to alkyl group).
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Benzylic Methylene (-CH₂-O-): Singlet at δ 4.4–4.5 ppm. This is the distinct signature differentiating it from the methyl analog.
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Methoxy Groups (-OCH₃):
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Aromatic OMe: Singlet at δ 3.8–3.9 ppm.
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Aliphatic OMe: Singlet at δ 3.3–3.4 ppm.
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Mass Spectrometry (ESI-MS)
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Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
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Molecular Ion: [M-H]⁻ observed at m/z 195.1.
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Fragmentation: Loss of CO₂ ([M-H-44]⁻) and loss of methoxy groups are common fragmentation pathways.
Applications in Drug Discovery
Bioisosteric Replacement
3-Methoxy-4-(methoxymethyl)benzoic acid is frequently used as a bioisostere for 3,4-dimethoxybenzoic acid (Veratric acid) .
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Rationale: While Veratric acid presents two oxygen atoms directly attached to the ring, the 4-methoxymethyl group extends the "lower" ether by one carbon.
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Impact: This extension allows the terminal methoxy group to explore deeper hydrophobic pockets or engage in hydrogen bonding with residues that are spatially inaccessible to the parent veratric acid moiety.
Fragment-Based Drug Discovery (FBDD)
In kinase inhibitor design, the "hinge-binding" region often requires precise decoration of the solvent-exposed front. This benzoic acid derivative serves as a "cap" or "tail" moiety. The carboxylic acid can be converted to an amide to link with the core pharmacophore (e.g., an aminopyrazole or quinazoline), projecting the methoxy/methoxymethyl motif into the solvent channel to modulate solubility and metabolic stability.
Structural Pharmacophore Map
Figure 2: Pharmacophore mapping showing the functional roles of each substituent in a ligand-binding context.
Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Handling: Wear nitrile gloves, safety goggles, and use a dust mask. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
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Sigma-Aldrich. 3-Methoxy-4-(methoxymethyl)benzoic acid Product Page. Retrieved from
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PubChem. Compound Summary: 3-methoxy-4-(methoxymethyl)benzoic acid (CID 24896657). National Library of Medicine. Retrieved from
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BLD Pharm. 3-Methoxy-4-(methoxymethyl)benzoic acid Building Block. Retrieved from
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NIST Chemistry WebBook. Benzoic acid derivatives spectral data. Retrieved from
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. 94930-47-9|4-Formyl-2,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 7151-68-0|3-Methoxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-methoxy-benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Para methoxy benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(methoxymethyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
